molecular formula C23H30N2O2 B11483486 2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole

2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole

Cat. No.: B11483486
M. Wt: 366.5 g/mol
InChI Key: KIKWLYDAMJROQK-UHFFFAOYSA-N
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Description

2-(METHOXYMETHYL)-1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHOXYMETHYL)-1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(METHOXYMETHYL)-1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

2-(METHOXYMETHYL)-1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(METHOXYMETHYL)-1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(METHOXYMETHYL)-1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOLE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(methoxymethyl)-1-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]benzimidazole

InChI

InChI=1S/C23H30N2O2/c1-17(2)19-12-11-18(3)15-22(19)27-14-8-7-13-25-21-10-6-5-9-20(21)24-23(25)16-26-4/h5-6,9-12,15,17H,7-8,13-14,16H2,1-4H3

InChI Key

KIKWLYDAMJROQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCCN2C3=CC=CC=C3N=C2COC

Origin of Product

United States

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